molecular formula C9H9BrO2 B139891 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 147644-11-9

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No. B139891
Key on ui cas rn: 147644-11-9
M. Wt: 229.07 g/mol
InChI Key: AZCHNKNSOZJHSH-UHFFFAOYSA-N
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Patent
US06235771B1

Procedure details

To a mixture of 3,4-dihydro-2H-1,5-benzodioxepine (8.86 g) and sodium carbonate (9.4 g) in hexane (100 ml) was added dropwise at room temperature a solution of bromine. (3.0 ml) in hexane (30 ml) for 2.5 hours, and the mixture was stirred for 24 hours. To the mixture was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried with magnesium sulfate and concentrated under reduced pressure to give orange oil. To the obtained oil (13.39 g) in acetic acid (50 ml) was added sodium acetate (4.1 g), and then was added dropwise a solution of bromine (1.3 ml) in acetic acid (25 ml) for 1 hour. The mixture was stirred for 24 hours and concentrated under reduced pressure. To the residue was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried with magnesium sulfate and concentrated under reduced pressure. The residue was purified with silica gel column chromatography (ethyl acetate/hexane=1:4) to give orange oil of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (13.17 g).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.86 g
Type
reactant
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
oil
Quantity
13.39 g
Type
reactant
Reaction Step Four
Quantity
4.1 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
1.3 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[O:5][CH2:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[Na+].[Na+].[Br:18]Br.C([O-])(=O)C.[Na+]>CCCCCC.C(O)(=O)C.O>[Br:18][C:10]1[CH:9]=[CH:8][C:7]2[O:1][CH2:2][CH2:3][CH2:4][O:5][C:6]=2[CH:11]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.86 g
Type
reactant
Smiles
O1CCCOC2=C1C=CC=C2
Name
Quantity
9.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
oil
Quantity
13.39 g
Type
reactant
Smiles
Name
Quantity
4.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
1.3 mL
Type
reactant
Smiles
BrBr
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give orange oil
STIRRING
Type
STIRRING
Details
The mixture was stirred for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography (ethyl acetate/hexane=1:4)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=CC2=C(OCCCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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